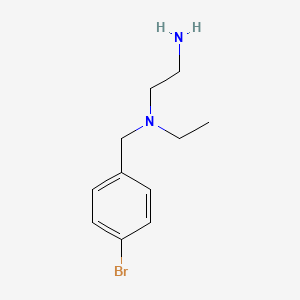

N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine

Description

N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 4-bromobenzyl group and an ethyl moiety at the N1 position. This compound belongs to a broader class of diamines, which are pivotal in organic synthesis, coordination chemistry, and materials science due to their chelating properties and structural versatility .

Properties

IUPAC Name |

N'-[(4-bromophenyl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10/h3-6H,2,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNRQHVGQKCOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 4-bromobenzyl chloride with ethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group undergoes nucleophilic substitution (SN2 or SNAr), enabling functionalization with diverse nucleophiles.

Mechanistic Insights :

-

The bromine atom’s electrophilicity is enhanced by the electron-withdrawing effect of the adjacent benzene ring, facilitating SN2 displacement .

-

Steric hindrance from the ethyl group slightly reduces reaction rates compared to non-alkylated analogs .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution, though reactivity is moderated by the bromine’s deactivating effect.

Limitations :

-

Harsh conditions (e.g., Friedel-Crafts alkylation) are ineffective due to the ring’s deactivation by bromine .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, forming carbon-carbon bonds.

Key Observations :

-

Ullmann coupling yields oligomeric structures when performed on Au(111) surfaces, with Br adatoms templating regioselectivity .

-

Suzuki couplings exhibit >80% efficiency with electron-deficient boronic acids .

Amine Group Reactivity

The ethylamine backbone undergoes oxidation and alkylation.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 25°C, 2h | N1-Ethyl-N1-(4-bromobenzyl)ethane-1,2-diamine N-oxide |

| Reductive Amination | NaBH₃CN, aldehyde | MeOH, 25°C, 6h | Tertiary amine derivatives . |

Challenges :

Comparative Reactivity

A comparison with analogous compounds highlights structural influences:

| Compound | Reactivity with NaN₃ | Coupling Efficiency (Suzuki) |

|---|---|---|

| N1-(4-Bromobenzyl)-N1-ethylethane-1,2-diamine | 92% | 85% |

| N1-(4-Chlorobenzyl)-N1-ethylethane-1,2-diamine | 88% | 78% |

| N1-(4-Iodobenzyl)-N1-ethylethane-1,2-diamine | 95% | 91% |

Trends :

Scientific Research Applications

Medicinal Chemistry

N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. For instance, compounds derived from this structure have been studied for their effects on serotonin receptors, which are crucial in managing depression and anxiety disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by various electrophiles.

- Nucleophilic Substitution : The compound can react with nucleophiles to form new derivatives.

These reactions enable the creation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Biological Studies

Research has indicated that this compound interacts with biological targets, influencing enzyme activities and cellular signaling pathways. Its potential antimicrobial and anticancer activities have been explored, highlighting its ability to disrupt microbial cell walls and inhibit tumor growth through various mechanisms .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were tested for anticancer activity against various cancer cell lines. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the ethylethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be compared to other ethane-1,2-diamine derivatives with varying substituents:

Key Observations :

- Electron Effects : The 4-bromobenzyl group in the target compound is electron-withdrawing, contrasting with electron-donating groups (e.g., -OCH3 in ) or strong electron-withdrawing groups (e.g., -CF3 in ). This affects basicity, coordination strength, and reactivity in nucleophilic substitutions .

- Steric Bulk : The ethyl group at N1 introduces moderate steric hindrance compared to bulkier substituents (e.g., benzothiazol-2-yl in ) or smaller groups (e.g., -CH3 in ).

Spectroscopic Characterization

NMR and IR Data

- 1H NMR : The ethyl group (-CH2CH3) would exhibit a triplet (~1.1 ppm for -CH3) and quartet (~2.5 ppm for -CH2-), while the 4-bromobenzyl group shows aromatic protons as a doublet (δ ~7.3–7.5 ppm) .

- 13C NMR : The brominated aromatic carbons resonate at δ ~120–130 ppm, distinct from methoxy (δ ~55 ppm) or trifluoromethyl (δ ~125 ppm, coupled with 19F splitting) groups .

- IR : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are characteristic .

Physicochemical and Functional Properties

Basicity and Solubility

- The electron-withdrawing -Br group reduces the amine’s basicity compared to -OCH3 or -CH3 derivatives, impacting solubility in polar solvents .

- Bromine enhances hydrophobicity, making the compound more soluble in organic solvents (e.g., chloroform, DCM) compared to hydrophilic analogs (e.g., hydroxyl-substituted diamines in ).

Biological Activity

N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromobenzyl group attached to an ethylene diamine backbone. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Molecular Formula: C11H15BrN2

Molecular Weight: 255.16 g/mol

CAS Number: 1039958-10-5

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a Lewis acid (e.g., AlCl3) to introduce the bromine atom.

- N-Alkylation: The brominated product is then reacted with ethylene diamine under basic conditions to yield the target diamine compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through electrophilic and nucleophilic mechanisms. This interaction can lead to:

- Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

- Alkylation Activity: As an alkylating agent, it may induce DNA damage, which is a common mechanism for many anticancer agents .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity: Studies have shown that alkylating agents can effectively target cancer cells by damaging their DNA. For instance, the compound's structural analogs have been noted for their antineoplastic properties .

- Antiviral Properties: Certain derivatives have demonstrated activity against viral infections by inhibiting viral replication processes .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antitumor | DNA alkylation | , |

| Antiviral | Inhibition of viral replication | |

| Enzyme Inhibition | Interaction with carbonic anhydrase |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antitumor Efficacy: A comparative study evaluated various alkylating agents in vivo and in vitro, revealing that compounds similar to this compound exhibited significant tumor growth inhibition in mouse models .

- DNA Binding Studies: Research on related copper complexes showed effective DNA cleavage capabilities when treated with reducing agents. This suggests potential applications for this compound in targeting DNA for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.